potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
CAS No.: 2803861-39-2
Cat. No.: VC20459500
Molecular Formula: C12H14KN3O4
Molecular Weight: 303.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2803861-39-2 |
|---|---|
| Molecular Formula | C12H14KN3O4 |
| Molecular Weight | 303.36 g/mol |
| IUPAC Name | potassium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H15N3O4.K/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15;/h4H,5-6H2,1-3H3,(H,16,17);/q;+1/p-1 |
| Standard InChI Key | XVJRTMDIBMBUEY-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)[O-].[K+] |
Introduction
Potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class of heterocycles. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in drug discovery.
Biological Activities and Potential Applications
Pyrrolopyrimidine derivatives, including those with similar structures to potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, have been explored for various biological activities:
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Anticancer Activity: Pyrrolopyrimidines have shown promise as inhibitors of kinases involved in cancer cell proliferation, such as RET kinase .
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Antibacterial Activity: Some pyrrolopyrimidine derivatives have demonstrated antibacterial properties, although the effectiveness can vary .
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Drug Discovery: The versatility of pyrrolopyrimidine scaffolds makes them attractive for developing new drugs with improved pharmacokinetic profiles.
Research Findings and Data
While specific data on potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is limited, related compounds have shown significant biological activities. For instance, pyrrolopyrimidine derivatives have been effective in inhibiting RET kinase, which is involved in certain types of cancer .
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyrrolopyrimidines | RET kinase inhibition | |
| Pyrrolopyrimidines | Antibacterial activity | |
| Pyrazolopyrimidines | Anticancer activity |
Future Directions
Future research should focus on synthesizing and characterizing potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, as well as exploring its biological activities through in vitro and in vivo studies. This could involve assessing its efficacy as a kinase inhibitor or its potential antibacterial properties. Additionally, modifying the compound's structure to enhance its pharmacokinetic profile could lead to the development of novel therapeutic agents.
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